molecular formula C12H12N2OS2 B15130816 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-(2-propen-1-yl)-2-thioxo-

4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-(2-propen-1-yl)-2-thioxo-

Cat. No.: B15130816
M. Wt: 264.4 g/mol
InChI Key: FARMZDOUCYKRSX-UHFFFAOYSA-N
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Description

3-Allyl-2-mercapto-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopenta ring fused to a thieno and pyrimidine ring system

Preparation Methods

The synthesis of 3-Allyl-2-mercapto-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one can be achieved through several synthetic routes. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This method provides a high yield of the desired product and is suitable for industrial production.

Chemical Reactions Analysis

3-Allyl-2-mercapto-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The allyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Allyl-2-mercapto-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential anticancer activity by inhibiting VEGFR-2 and preventing cancer cell growth. It has been tested in vitro for its ability to inhibit VEGFR-2 and to prevent cancer cell growth in MCF-7 and HepG2 cancer cell lines.

    Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent for cancer treatment.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Allyl-2-mercapto-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as VEGFR-2. By binding to VEGFR-2, the compound inhibits its activity, leading to the prevention of cancer cell growth and induction of apoptosis. This process involves the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Similar compounds to 3-Allyl-2-mercapto-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one include:

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity

Properties

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

11-prop-2-enyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8-dien-12-one

InChI

InChI=1S/C12H12N2OS2/c1-2-6-14-11(15)9-7-4-3-5-8(7)17-10(9)13-12(14)16/h2,9H,1,3-6H2

InChI Key

FARMZDOUCYKRSX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2C3=C(CCC3)SC2=NC1=S

Origin of Product

United States

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